molecular formula C32H30ClN5O6S B2819923 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-95-9

6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2819923
CAS No.: 688060-95-9
M. Wt: 648.13
InChI Key: GJNXOQULCUHJKH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold combining pyrido[1,2-a]pyrimidin-4-one, quinazolin-8-one, and [1,3]dioxolo[4,5-g]quinazoline moieties. Key substituents include:

  • A 7-chloro group on the pyrido-pyrimidin core.
  • A methylsulfanyl linker bridging the pyrido-pyrimidin and quinazolin-dioxolo systems.
  • A hexanamide chain terminating in a 4-methoxybenzyl group.

Properties

IUPAC Name

6-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30ClN5O6S/c1-42-23-9-6-20(7-10-23)16-34-29(39)5-3-2-4-12-37-31(41)24-14-26-27(44-19-43-26)15-25(24)36-32(37)45-18-22-13-30(40)38-17-21(33)8-11-28(38)35-22/h6-11,13-15,17H,2-5,12,16,18-19H2,1H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNXOQULCUHJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by the introduction of the chloro and methoxybenzyl groups. The final step involves the formation of the hexanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with different functional groups.

Scientific Research Applications

6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving heterocyclic compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs are identified based on shared scaffolds (pyrido-pyrimidin, quinazoline) or functional groups (sulfanyl, chloro, methoxy). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Key Substituents Reported Targets/Activities Source
Target Compound Pyrido[1,2-a]pyrimidin + Quinazoline 7-Cl, methylsulfanyl, 4-methoxybenzyl N/A (predicted kinase/protease inhibition) -
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile () Pyrido[3,4-d]pyrimidin-4-one Pyrazole, piperidine, benzonitrile Cell proliferation inhibition (kinase targets)
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () Pyrido[1,2-a]pyrimidin-4-one Benzisoxazole, piperidinium nitrate Anticancer (kinase modulation)
Oleanolic Acid (OA) and Hederagenin (HG) () Triterpenoid Hydroxyl, carboxyl Anti-inflammatory, shared MOA via PPARγ

Key Findings :

By contrast, quinazoline-dioxolo systems are rare in literature; this may confer unique solubility or steric effects, altering binding kinetics compared to simpler pyrido-pyrimidin derivatives.

Substituent Impact :

  • The 7-chloro group likely enhances electrophilicity and target binding, similar to halogenated analogs in kinase inhibitors .
  • The 4-methoxybenzyl terminus may improve blood-brain barrier penetration compared to ’s benzonitrile group, which is more polar .

Transcriptome and Docking Evidence :

  • Studies on OA and HG () confirm that structural similarity correlates with shared MOAs (e.g., PPARγ activation). Applying this principle, the target compound’s pyrido-pyrimidin scaffold may align with kinase inhibitors, while its quinazoline-dioxolo system could modulate secondary targets (e.g., topoisomerases) .

Research Implications

  • In Silico Validation : Molecular docking (as in ) should prioritize kinases (e.g., EGFR, VEGFR) and compare binding scores to analogs in Table 1 .
  • Synthetic Feasibility : The methylsulfanyl linker and dioxolo group may pose synthetic challenges compared to simpler pyrido-pyrimidin derivatives .

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